molecular formula C15H7BrCl3NO B13980016 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline

6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline

Cat. No.: B13980016
M. Wt: 403.5 g/mol
InChI Key: KKLJVLPXAVSANU-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is a synthetic organic compound with the molecular formula C15H7BrCl3NO It is a quinoline derivative, characterized by the presence of bromine, chlorine, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chlorination: Chlorine atoms are introduced at the 2 and 4 positions.

    Phenoxy Substitution: The final step involves the substitution of a chlorophenoxy group at the 3-position.

The reaction conditions often involve the use of solvents like N,N-Dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives .

Scientific Research Applications

6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 4-Bromo-2,6-dichloroaniline
  • 6-Bromo-2,4-dichloroquinazoline

Comparison

6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C15H7BrCl3NO

Molecular Weight

403.5 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline

InChI

InChI=1S/C15H7BrCl3NO/c16-8-1-6-12-11(7-8)13(18)14(15(19)20-12)21-10-4-2-9(17)3-5-10/h1-7H

InChI Key

KKLJVLPXAVSANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl)Cl

Origin of Product

United States

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